molecular formula C3H6N3O2P B1659977 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one CAS No. 69907-44-4

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one

Cat. No. B1659977
CAS RN: 69907-44-4
M. Wt: 147.07 g/mol
InChI Key: GGLLBAYBJJLFCT-UHFFFAOYSA-N
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Description

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one, also known as ADP, is a phosphorus-containing compound that has shown potential in scientific research. ADP is a heterocyclic compound and is a derivative of diazaphosphinin. It has a molecular weight of 162.03 g/mol and a melting point of 297-298°C.

Advantages and Limitations for Lab Experiments

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized. It has also been shown to have a wide range of potential applications in various scientific fields. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one. One area of interest is its potential use as an antibacterial and antifungal agent. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.

Scientific Research Applications

2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has been studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.

properties

IUPAC Name

2-amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N3O2P/c4-9(8)2-1-5-3(7)6-9/h1-2H,(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLLBAYBJJLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CP(=O)(NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50316961
Record name NSC309680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69907-44-4
Record name NSC309680
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC309680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50316961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 2
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 3
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 4
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 5
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Reactant of Route 6
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one

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